
9-Dodecyl-3-ethenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dodecyl-3-ethenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical properties, including high thermal stability, excellent photoconductivity, and good charge transport abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecyl-3-ethenyl-9H-carbazole typically involves the alkylation of carbazole with dodecyl bromide followed by a vinylation reaction. The alkylation process is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The vinylation can be achieved using a palladium-catalyzed Heck reaction, where the alkylated carbazole is reacted with vinyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Dodecyl-3-ethenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-Dodecyl-3-ethyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-Dodecyl-3-ethenyl-9H-carbazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Dodecyl-3-ethenyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially leading to the modulation of signaling pathways and cellular processes. For example, carbazole derivatives have been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the activation of the p53 pathway.
Poly(9-dodecyl carbazole): Used in optoelectronic applications due to its excellent charge transport properties.
Uniqueness
9-Dodecyl-3-ethenyl-9H-carbazole is unique due to its combination of a long alkyl chain and a vinyl group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
478916-02-8 |
|---|---|
Molecular Formula |
C26H35N |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
9-dodecyl-3-ethenylcarbazole |
InChI |
InChI=1S/C26H35N/c1-3-5-6-7-8-9-10-11-12-15-20-27-25-17-14-13-16-23(25)24-21-22(4-2)18-19-26(24)27/h4,13-14,16-19,21H,2-3,5-12,15,20H2,1H3 |
InChI Key |
SJMHEBOVWDMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


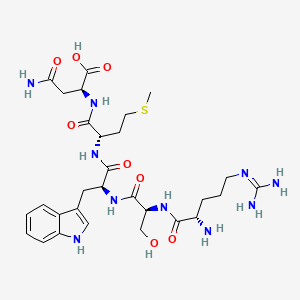
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
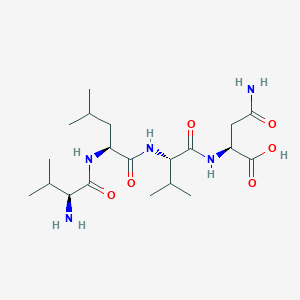

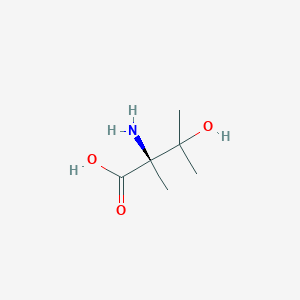
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
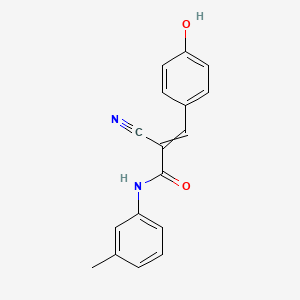



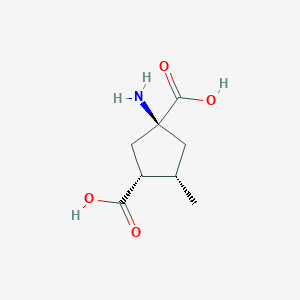
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
